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2-(2-phenylethyl)benzamide

Cat. No.: B5242567
M. Wt: 225.28 g/mol
InChI Key: RIMLYMAUYDOKDM-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Benzamide (B126) Scaffolds in Modern Organic Synthesis

The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the fundamental linkage in peptides and proteins. mdpi.comsioc-journal.cn In modern organic synthesis, the construction of the amide bond is a pivotal and frequently employed transformation. sioc-journal.cn Benzamides, a class of amides derived from benzoic acid, are recognized as valuable building blocks. mdpi.comresearchgate.net Their structural framework allows for the introduction of diverse substituents, facilitating detailed structure-activity relationship (SAR) studies. mdpi.comnih.gov The stability and relative ease of synthesis from commercially available starting materials make aromatic amides like benzamides attractive scaffolds in various chemical research domains. mdpi.com

The general structure of a benzamide consists of a phenyl group attached to a carbonyl group, which is in turn bonded to a nitrogen atom. The 2-(2-phenylethyl)benzamide molecule is a specific instance of this class, featuring a phenylethyl group attached to the nitrogen of the benzamide. This substitution pattern provides a unique combination of aromatic and aliphatic features, influencing its conformational flexibility and potential intermolecular interactions.

Historical Trajectory and Evolution of Research Interest in this compound and Related Structures

Research into benzamide derivatives has a long history, driven by their wide-ranging applications, particularly in medicinal chemistry. researchgate.netontosight.ai Historically, investigations have focused on the synthesis and evaluation of various substituted benzamides for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.aiontosight.ai The development of novel synthetic methodologies, such as visible-light photoredox catalysis, has further expanded the toolkit for creating diverse amide and benzamide libraries. mdpi.com

While extensive research exists for the broader benzamide class, specific academic focus on this compound itself is less prominently documented in isolation. However, research on closely related analogues provides valuable context. For instance, studies on N-phenethylbenzamide (a structural isomer) have explored its biological properties. biosynth.com Furthermore, research on other N-substituted and ring-substituted benzamides continues to reveal novel activities, such as the inhibition of enzymes like tyrosinase, acetylcholinesterase, and poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.netresearchgate.netresearchgate.net The exploration of ortho-substituted benzamides, in particular, has been a subject of interest for creating molecular scaffolds that mimic protein secondary structures like α-helices. rsc.org

Rationale for Comprehensive Investigation of this compound: Expanding Foundational Chemical and Biological Understanding

A detailed investigation into this compound is warranted to build upon the foundational knowledge of benzamide chemistry. The specific arrangement of the phenylethyl substituent at the 2-position of the benzamide scaffold presents a unique structural motif. Understanding its synthesis, reactivity, and physicochemical properties can contribute to the broader understanding of how substituent placement influences molecular behavior.

Furthermore, the exploration of its potential biological activities is a logical extension of the extensive research into the pharmacological potential of the benzamide class. researchgate.netontosight.ai Many benzamide derivatives have been found to interact with biological targets such as enzymes and receptors. mdpi.comevitachem.com A comprehensive study of this compound could uncover novel interactions and potential applications, thereby expanding the chemical space of biologically relevant benzamides. Such research would also inform the design of future derivatives with potentially enhanced or more specific activities. nih.gov

Scope and Objectives of the Present Academic Research Outline for this compound

The primary objective of this academic outline is to systematically collate and present the core chemical knowledge pertaining to this compound. The scope is intentionally focused on its chemical identity, synthesis, and established or potential interactions from a chemical and preclinical research perspective.

The specific aims are:

To situate this compound within the established principles of amide and benzamide chemistry.

To review the historical and current research landscape for this compound and its close structural relatives.

To provide a clear rationale for its continued scientific investigation.

To present detailed information on its chemical synthesis and properties in a structured and accessible format.

This research outline will serve as a foundational document for researchers interested in the specific properties and potential applications of this compound.

Detailed Research Findings

While specific experimental data for this compound is not extensively published, its properties and synthesis can be inferred from established chemical principles and research on analogous compounds.

Synthesis: The primary method for synthesizing this compound would involve the acylation of 2-phenylethylamine with a 2-substituted benzoic acid derivative. A common approach is the reaction of 2-phenylethylamine with 2-benzoyl chloride under basic conditions. Alternatively, coupling reagents can be used to facilitate the direct amidation of 2-benzoic acid with 2-phenylethylamine. evitachem.com

Chemical Properties: The chemical reactivity of this compound is dictated by its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 2-benzoic acid and 2-phenylethylamine. evitachem.com The two phenyl rings are susceptible to electrophilic aromatic substitution, allowing for further functionalization. evitachem.com

Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₁₅H₁₅NO 225.29 Not available
N-(2-Phenylethyl)benzamide C₁₅H₁₅NO 225.29 3278-14-6 biosynth.com
2-Nitro-N-(2-phenylethyl)benzamide C₁₅H₁₄N₂O₃ 282.30 19209-03-1 ontosight.ai

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(2-phenylethyl)benzamide
2-Nitro-N-(2-phenylethyl)benzamide
2-Methoxy-N-(2-phenylethyl)benzamide
2-benzoic acid
2-phenylethylamine
2-benzoyl chloride
N,N-diisopropylethylamine
Dichloromethane (B109758)
Acetylcholinesterase
β-secretase
Butyrylcholinesterase
Donepezil
Quercetin
Kojic acid
Temozolomide
Olaparib
Riparin II
Nor-riparin II
Dinor-riparin II
Ciclopirox
Phenylboronic acid
4-(N,N-dimethylamino)pyridine N-oxide
Methyl salicylate
Phenethylamine (B48288)
Hydrazine
Carbazide
Hydroxylamine
N′-phenylbenzohydrazide
N′-(2,4-dinitrophenyl)benzohydrazide
N′-(benzoyloxy)benzamide
N-dibenzoylurea
2-amino-5-(4-phenyl)-1,3,4-thiadiazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B5242567 2-(2-phenylethyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMLYMAUYDOKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Phenylethyl Benzamide and Advanced Derivatives

Classical and Established Amide Bond Formation Strategies

Traditional methods for forming the amide linkage between 2-phenylethylamine and a benzoic acid derivative remain fundamental in organic synthesis. These approaches are well-documented and widely used due to their reliability and straightforward application.

Acyl Halide-Amine Coupling Approaches for 2-(2-phenylethyl)benzamide Synthesis

The reaction of an acyl halide, typically benzoyl chloride or a substituted variant, with 2-phenylethylamine is a classic and efficient method for synthesizing this compound. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen halide byproduct.

A common procedure involves mixing 2-phenylethylamine with benzoyl chloride. google.com The reaction can be carried out in an aqueous solution with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. google.com This method is advantageous as the product, being insoluble in water, precipitates out, simplifying the workup process which typically involves filtration, washing, and drying. google.com Yields for this aqueous synthesis have been reported to be as high as 99%. google.com Alternatively, the reaction can be conducted in an organic solvent like dichloromethane (B109758) in the presence of a base such as pyridine. Optimization of this process involves careful control of stoichiometry, solvent polarity, and reaction temperature to minimize the formation of side products.

A specific example is the synthesis of N-(2-phenylethyl)benzamide where benzoyl chloride is reacted with 2-phenylethylamine. google.com This direct condensation is a cornerstone for producing the core structure, which can then be a precursor for more complex molecules.

Carbodiimide-Mediated Condensations in this compound Synthesis

Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used to facilitate the direct condensation of a carboxylic acid with an amine. This method avoids the need to first convert the carboxylic acid to a more reactive species like an acyl halide.

In the context of this compound synthesis, this involves the direct coupling of benzoic acid with 2-phenylethylamine in the presence of a carbodiimide. For instance, the synthesis of 2,4,6-trimethyl-N-phenethylbenzamide was achieved by reacting 2,4,6-trimethylbenzoic acid and phenethylamine (B48288) in ethyl acetate, mediated by a carbodiimide, resulting in an 85% yield after purification. The choice of solvent and reaction conditions is crucial for maximizing yield and purity.

Mixed Anhydride (B1165640) Methods for the Amide Linkage

The mixed anhydride method is another established strategy for amide bond formation. This technique involves the activation of a carboxylic acid by forming a mixed anhydride, which then readily reacts with an amine.

This method was developed in the early 1950s and has been widely applied in peptide synthesis. highfine.com A common approach is the chloroformate method, where a carboxylic acid is reacted with ethyl chloroformate or isobutyl chloroformate in the presence of a tertiary amine to form a mixed anhydride. highfine.com This anhydride is then reacted with the amine component to yield the desired amide. highfine.com While specific examples for the synthesis of this compound using this exact method are not detailed in the provided results, it represents a viable and historically significant route for such transformations. The choice of the carboxylic acid and the chloroformate can influence the reaction's success, with sterically hindered or electron-withdrawing groups on the acid sometimes impeding the reaction. highfine.com

Advanced Catalytic Approaches for Selective Synthesis of this compound Analogs

Modern synthetic chemistry has seen the development of powerful catalytic systems that allow for highly selective and efficient synthesis of complex molecules. These methods are particularly valuable for creating derivatives of this compound with specific functionalities.

Transition-Metal Catalyzed C-N Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-nitrogen bonds. unibo.it These cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides or triflates with amines.

While direct C-N cross-coupling to form the amide bond of this compound itself is less common than the classical methods, these catalytic systems are instrumental in synthesizing advanced derivatives. For example, nickel-catalyzed cross-couplings of amides have been developed to form C-C and C-heteroatom bonds. acs.org This could involve using a pre-formed this compound derivative bearing a halide and coupling it with various nucleophiles. The development of efficient nickel catalysts, such as those based on Ni(cod)₂/SIPr, has enabled the coupling of N-alkyl-N-phenyl benzamides with alcohols to form esters. acs.org These methodologies provide a powerful platform for the late-stage functionalization of the benzamide (B126) core.

The field of transition-metal-catalyzed enantioselective C-N cross-coupling is also rapidly advancing, offering pathways to chiral amine scaffolds with high enantioselectivity. rsc.org This is particularly relevant for the synthesis of biologically active molecules where stereochemistry is crucial.

Regioselective and Chemoselective Functionalization Strategies

The ability to selectively functionalize a specific position on a molecule is a key challenge in organic synthesis. Advanced catalytic methods offer solutions for the regioselective and chemoselective modification of this compound and its analogs.

For instance, regioselective functionalization of aromatic rings is a common goal. nih.gov While the provided information primarily discusses the functionalization of [2.2]paracyclophane, the principles of using transition-metal catalysis for selective C-H activation or cross-coupling can be applied to the phenyl rings of this compound. nih.gov This would allow for the introduction of substituents at specific positions on either the benzoyl or the phenylethyl moiety, leading to a wide array of derivatives.

Furthermore, oxidative cross-coupling reactions represent another advanced strategy. For example, an I₂-catalyzed oxidative cross-coupling of α-amino ketones with alcohols has been reported. nih.govacs.org While not directly applied to this compound in the provided text, this type of methodology, which involves the formation of new bonds adjacent to the carbonyl group, highlights the potential for developing novel functionalization strategies for amide-containing molecules.

Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral benzamide derivatives is a critical area of research for creating stereochemically defined molecules. Methodologies often rely on the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. While specific literature on the asymmetric synthesis of derivatives of this compound is not extensively detailed, the principles can be illustrated through the synthesis of closely related chiral N-phenylethylbenzamide structures.

A common strategy involves using a chiral amine, such as (R)- or (S)-1-phenylethan-1-amine, as a chiral auxiliary. This auxiliary is reacted with a substituted benzoyl chloride or benzoic acid to form a diastereomerically pure amide. This chiral amide can then be used in subsequent reactions, like the Suzuki-Miyaura cross-coupling, to build more complex molecules where the chiral auxiliary controls the stereochemistry. google.comcyberleninka.ru

For instance, a general approach involves the synthesis of a chiral boronic acid building block. This can be achieved by reacting a bromo-substituted benzamide with a chiral amine, followed by borylation. An example of such a precursor is (R)-N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. researchgate.net This intermediate is prepared by first reacting 4-bromobenzoyl chloride with (R)-1-phenylethan-1-amine to give (R)-4-bromo-N-(1-phenylethyl)benzamide. google.comresearchgate.net This product is then treated with bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a palladium catalyst to yield the desired chiral boronic ester. researchgate.net This building block can then be coupled with various aryl halides to produce complex, multi-layered chiral targets where the final architecture is influenced by the initial chiral center. rsc.orgbeilstein-journals.org

Table 1: Key Steps in a Representative Asymmetric Synthesis Strategy

StepReactantsReagents/CatalystsProductReference
Amide Formation 4-bromobenzoyl chloride, (R)-1-phenylethan-1-amineBase(R)-4-bromo-N-(1-phenylethyl)benzamide google.comcyberleninka.ru
Borylation (R)-4-bromo-N-(1-phenylethyl)benzamide, B₂Pin₂PdCl₂(dppf), KOAc(R)-N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide researchgate.net
Suzuki Coupling Chiral boronic ester, Aryl halidePd(OAc)₂, PPh₃Complex chiral benzamide derivative rsc.orgbeilstein-journals.org

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The application of green chemistry principles to the synthesis of amides like this compound is focused on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous-Phase Reaction Systems for this compound

A significant advancement in the green synthesis of this compound is the use of aqueous-phase reaction systems. This method avoids organic solvents, which are often costly and environmentally harmful. smolecule.com The synthesis is typically a form of the Schotten-Baumann reaction, where benzoyl chloride (or a derivative) reacts with 2-phenylethylamine in water in the presence of an alkali metal hydroxide like NaOH or KOH. smolecule.comresearchgate.net

The procedure involves dissolving the alkali hydroxide in water, adding 2-phenylethylamine, and then slowly adding benzoyl chloride while maintaining a low temperature (typically below 10°C) with an ice bath. google.comresearchgate.net The reaction proceeds at room temperature for a few hours. google.com A key advantage of this method is that the product, N-(2-phenylethyl)benzamide, is insoluble in water and precipitates out of the reaction mixture. smolecule.com This simplifies the workup process immensely, as the product can be isolated by simple filtration, washing, and drying, eliminating the need for solvent-based extraction steps. smolecule.com This approach has been reported to produce high yields (up to 99%) and high purity. researchgate.net

Table 2: Example of Aqueous-Phase Synthesis of a Benzamide Derivative

Alkali HydroxideYield (%)Drying Temp (°C)Drying Time (h)Reference
Sodium hydroxide98.5709 researchgate.net
Potassium hydroxide98.6709 researchgate.net
Sodium hydroxide99.0709 researchgate.net
Data based on the synthesis of 2-methoxy-N-(2-phenylethyl)benzamide, a closely related derivative. researchgate.net

Atom-Economical and Solvent-Free Methodologies

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials from the starting reagents into the final product. nih.gov The aqueous-phase synthesis described previously is an excellent example of an atom-economical process, as it involves a simple addition reaction with minimal byproducts. smolecule.com

In addition to aqueous methods, solvent-free reaction conditions represent another frontier in green synthesis. compliancecosmos.org While a specific solvent-free method for this compound is not prominently documented, general techniques are being applied to similar transformations. One such approach is the use of high-speed ball milling (HSBM), a mechanochemical method that can facilitate reactions between solid reagents without any solvent. For example, HSBM has been successfully used for esterification reactions, demonstrating its potential for other condensation reactions like amide formation. Another strategy involves performing reactions "neat," where the liquid reactants themselves act as the solvent, often at elevated temperatures. This has been shown to be effective for the synthesis of azaarene derivatives in a highly atom-economical pathway. These solvent-free approaches reduce waste and can lead to shorter reaction times and simplified purification.

Biocatalytic Approaches to Amide Formation for this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient route to amide bond formation. This approach is gaining significant traction as an alternative to traditional chemical methods, which often require harsh conditions and stoichiometric activating agents. Enzymes operate under mild conditions, typically in aqueous buffers, and exhibit high chemo-, regio-, and stereoselectivity.

Several classes of enzymes can be used for amide synthesis. Hydrolases, such as lipases, can be used in reverse, catalyzing the condensation of a carboxylic acid and an amine. Other powerful enzyme classes include N-acyltransferases (NATs) and CoA ligases (CLs), which can be combined to create biocatalytic pathways for the synthesis of structurally diverse amides. ATP-dependent enzymes are also promising and can be paired with ATP recycling systems for efficiency. For example, a lipase (B570770) from Sphingomonas sp. has been identified as being highly effective for forming amides from sterically demanding esters and amines in an aqueous solution, reaching high yields on a preparative scale. Such biocatalytic platforms could be readily adapted for the synthesis of this compound from benzoic acid (or an ester thereof) and 2-phenylethylamine.

Novel Approaches to Methylenebisamides incorporating Phenylethylbenzamide Moieties

Methylenebisamides are molecules in which two amide groups are linked by a methylene (B1212753) (-CH₂-) bridge. These structures are of interest as they can be used as building blocks in the synthesis of peptidomimetics and other complex molecules.

General methods for synthesizing N,N′-methylenebisamides typically involve the reaction of a primary amide with a one-carbon synthon, which provides the methylene bridge. smolecule.com While traditional methods may use formaldehyde (B43269) directly, greener and more convenient approaches utilize activated dimethyl sulfoxide (B87167) (DMSO). smolecule.comresearchgate.net In these methods, DMSO is activated by an electrophilic reagent, such as 2,4,6-trichloro smolecule.comresearchgate.nettriazine (cyanuric chloride, CC) or ammonium (B1175870) persulfate. smolecule.comresearchgate.net

The proposed mechanism involves the activation of DMSO, which then reacts with the primary amide. Two molecules of the amide add to the activated one-carbon unit to form the final methylenebisamide product. This reaction has been successfully applied to a wide range of aromatic and aliphatic primary amides, yielding the corresponding methylenebisamides in good yields.

Although the specific synthesis of a methylenebisamide from this compound is not explicitly detailed in the literature, this general methodology provides a clear and viable route. By applying these established procedures, this compound could be reacted with activated DMSO to form the novel compound N,N'-methylenebis(this compound).

Table 3: General Scope of Methylenebisamide Synthesis using Activated DMSO

Starting Amide (R-CONH₂)Activating AgentYield (%)Reference
BenzamideCC71
4-MethylbenzamideCC86
4-MethoxybenzamideCC30
BenzamideDCMT75
PhenylacetamideDCMT45
(CC = Cyanuric Chloride; DCMT = 2,4-dichloro-6-methoxy smolecule.comresearchgate.nettriazine)

Chemical Reactivity and Derivatization Studies of 2 2 Phenylethyl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide (B126) Core

The aromatic ring of the benzamide core is amenable to both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. The amide group is an ortho-, para-directing deactivator, influencing the regioselectivity of electrophilic substitutions.

Common electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the phenyl rings. evitachem.com For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization. ontosight.ai Halogenation, particularly at the 5-position of the benzamide ring, is a key strategy for creating intermediates for cross-coupling reactions. acs.orgacs.org

A powerful strategy for derivatization involves the use of halogenated benzamide precursors in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, a bromine atom introduced at the C-5 position can be used in Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl and heteroaryl moieties. acs.org This approach has been extensively used to replace metabolically labile groups with more stable substituents like thiophene (B33073) or methyl groups. acs.orgacs.org Similarly, Sonogashira coupling of a bromo-substituted benzamide with terminal alkynes provides another route to carbon-carbon bond formation at the benzamide core. acs.org

Transformations and Modifications of the Phenylethyl Side Chain

The phenylethyl side chain offers multiple sites for chemical modification, including the ethyl linker and the terminal phenyl ring. These transformations can significantly alter the compound's steric and electronic properties.

The carbon atom of the ethyl group adjacent to the amide nitrogen (the α-carbon) is particularly reactive. In related structures like N-(2-oxo-2-phenylethyl)benzamide, this position can undergo I₂-catalyzed C-H hydroxylation and subsequent oxidative cross-coupling with various alcohols to form α-alkoxyamides. acs.orgnih.gov This reaction proceeds in high yield with primary, secondary, and benzyl (B1604629) alcohols. acs.orgnih.gov

Table 1: Oxidative Cross-Coupling of N-(2-oxo-2-phenylethyl)benzamide with Various Alcohols acs.orgnih.gov

Alcohol ReactantResulting ProductYield (%)
MethanolN-(1-Methoxy-2-oxo-2-phenylethyl)benzamide93
EthanolN-(1-Ethoxy-2-oxo-2-phenylethyl)benzamide92
Isopropyl alcoholN-(1-Isopropoxy-2-oxo-2-phenylethyl)benzamide84
Benzyl alcoholN-(1-(Benzyloxy)-2-oxo-2-phenylethyl)benzamide96
CyclohexanolN-(1-(Cyclohexyloxy)-2-oxo-2-phenylethyl)benzamide89
BenzhydrolN-(1-(Benzhydryloxy)-2-oxo-2-phenylethyl)benzamide38

Furthermore, the terminal phenyl ring of the side chain can be substituted to probe its role in biological interactions. For example, the synthesis of analogs with fluorine atoms on this ring has been explored to enhance potency against biological targets. acs.orgacs.org Additionally, transformation of a side-chain functional group can lead to cyclization; for instance, N-(2-chloro-2-phenylethyl)-benzamide can be converted into a 2,5-diphenyl-2-oxazoline, demonstrating a modification that links the side chain directly to the amide group. tdl.org

N-Functionalization and Cyclization Pathways of the Amide Nitrogen

The amide nitrogen is a key site for functionalization and participation in cyclization reactions. N-alkylation or N-acylation can introduce new substituents that modulate the molecule's properties. evitachem.com For instance, N-allyl groups have been introduced to create analogs for biological screening. ontosight.ai

One of the most significant transformations involving the amide nitrogen is the Bischler-Napieralski cyclization. This acid-catalyzed reaction involves the cyclization of the amide onto the ortho position of the phenylethyl ring, followed by dehydration to form a 3,4-dihydroisoquinoline. This is a classic method for synthesizing isoquinoline (B145761) alkaloids and related heterocyclic systems from a 2-(2-phenylethyl)benzamide precursor.

More complex cyclization pathways have also been reported. The reaction of an imine derived from isatin (B1672199) and phenylethylamine with hydrogen peroxide can lead to an oxidative expansion, ultimately forming 3-phenethylquinazoline-2,4(1H,3H)-dione. researchgate.net This transformation proceeds through intermediates such as N-phenethyl-2-(3-phenethyl-ureido)-benzamide, showcasing a significant rearrangement of the initial scaffold. researchgate.net In other work, N-functionalization with a chiral auxiliary like (R)-phenylglycinol, followed by intramolecular reactions, has been used to construct complex heterocyclic systems such as tetrahydro-2-benzazepines. rsc.org

Synthesis of Structurally Diverse this compound Analogs for Structure-Activity Exploration

The synthesis of diverse chemical libraries based on the this compound scaffold is crucial for structure-activity relationship (SAR) exploration. These studies aim to identify how specific structural modifications affect a compound's biological activity, for example, as inhibitors of Mycobacterium tuberculosis QcrB. acs.orgacs.org

Systematic modifications are typically made to three key regions: the benzamide core, the phenylethyl side chain, and the linker connecting them. Mitsunobu coupling is a common method to form the ether linkage in analogs where the phenylethyl group is attached to the benzamide core via an oxygen atom. acs.org For example, 5-bromo-3-hydroxybenzamide can be coupled with various phenylethanols to generate key intermediates. acs.org

These intermediates are then subjected to further diversification. As previously mentioned, Suzuki-Miyaura cross-coupling is a workhorse reaction for modifying the benzamide core, allowing for the introduction of various aromatic and heteroaromatic rings at the C-5 position. acs.org This has led to the discovery of potent analogs where a metabolically unstable morpholine (B109124) group was replaced by thiophene or methyl substituents. acs.org

The table below summarizes the synthesis of various analogs and the chemical methods employed, highlighting the scaffold's versatility in SAR studies.

Table 2: Synthesis of Diverse this compound Analogs for SAR Studies acs.orgacs.org

Modification SiteR Group / ModificationSynthetic MethodResulting Analog Class
Benzamide Core (C-5) MethylMitsunobu Coupling5-Methyl-2-[2-(phenylethyl)ethoxy]benzamide
Benzamide Core (C-5) BromineMitsunobu Coupling5-Bromo-2-[2-(phenylethyl)ethoxy]benzamide
Benzamide Core (C-5) 3-ThiopheneSuzuki-Miyaura Coupling5-(Thiophen-3-yl)-2-[2-(phenylethyl)ethoxy]benzamide
Benzamide Core (C-5) 2-ThiopheneSuzuki-Miyaura Coupling5-(Thiophen-2-yl)-2-[2-(phenylethyl)ethoxy]benzamide
Benzamide Core (C-5) Alkyne (TMS-acetylene)Sonogashira Coupling5-((Trimethylsilyl)ethynyl)-2-[2-(phenylethyl)ethoxy]benzamide
Phenylethyl Ring 3-FluoroMitsunobu Coupling2-[2-(3-Fluorophenyl)ethoxy]benzamide derivatives
Phenylethyl Ring 3,5-DifluoroSuzuki-Miyaura Coupling5-(Thiophen-3-yl)-2-[2-(3,5-difluorophenyl)ethoxy]benzamide

Oxidative and Reductive Transformations of this compound Scaffolds

The this compound scaffold can undergo various oxidative and reductive transformations that target different functional groups within the molecule.

Oxidative reactions often target the ethyl linker. As detailed in section 3.2, the α-carbon to the amide nitrogen in related structures can be hydroxylated and further functionalized through oxidative coupling. acs.orgnih.gov In the absence of an alcohol coupling partner, oxidation of an N-(2-oxo-2-phenylethyl)benzamide can yield a hydroxylated product and other oxidized species. nih.gov

Reductive transformations offer powerful ways to modify the scaffold. The most significant reduction is the conversion of the secondary amide functionality into a secondary amine. This can be achieved using reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-fluoropyridine (B1216828) followed by a reducing agent, effectively removing the carbonyl group and yielding the corresponding N-alkylated phenylethylamine derivative. acs.org This transformation fundamentally alters the electronic nature and hydrogen bonding capability of the linker region.

Furthermore, other functional groups on the scaffold can be selectively reduced. For instance, in a multi-step synthesis of benzazepine derivatives, a nitrile group on the newly formed ring was selectively reduced to a primary amine using AlH₃ without affecting the lactam (amide) function. rsc.org This chemoselectivity is crucial for the stepwise construction of complex molecules.

Advanced Spectroscopic and Solid State Structural Characterization of 2 2 Phenylethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(2-phenylethyl)benzamide and its analogues in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive information on the chemical environment of each atom, while more advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space correlations, which are crucial for determining the molecule's preferred conformation.

Detailed studies on the closely related derivative, 2-hydroxy-N-(2-phenylethyl)benzamide, demonstrate the power of this technique. The chemical shifts observed in its ¹H and ¹³C NMR spectra in deuterated chloroform (B151607) (CDCl₃) provide a complete map of its molecular framework. plos.org The presence of a broad singlet for the amide proton (-NH-) and distinct signals for the aliphatic ethyl bridge and the two phenyl rings confirms the compound's identity. plos.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-hydroxy-N-(2-phenylethyl)benzamide in CDCl₃ Data sourced from Niemczynowicz et al. (2020) plos.org

For more complex systems, such as oligomers capped with benzamide (B126) groups, 2D NMR techniques like NOESY are indispensable for conformational analysis. researchgate.netmdpi.com In these experiments, cross-peaks between protons that are close in space, but not necessarily bonded, allow for the determination of folding patterns and the relative orientation of different parts of the molecule, such as the N-in vs. N-out orientation of the amide terminus. researchgate.net

Single-Crystal X-ray Diffraction Studies of this compound and its Polymorphs

Single-crystal X-ray diffraction (SCXRD) provides the most definitive solid-state structural information, revealing precise bond lengths, bond angles, and the packing of molecules within a crystal lattice. While a specific SCXRD study for the parent this compound is not prominently available, extensive research on the closely related chiral analogue, N-[(1S)-1-phenylethyl]benzamide, has uncovered a fascinating case of conformational trimorphism, offering a model for the potential solid-state behavior of this compound. iucr.orgresearchgate.netiucr.org

These studies revealed three distinct polymorphic forms (I, II, and III), each with a unique crystal structure. iucr.orgresearchgate.netiucr.org Forms I and II crystallize in the same monoclinic space group (P2₁), while Form III adopts an orthorhombic space group (P2₁2₁2₁). iucr.orgiucr.org The existence of these polymorphs is a direct consequence of the molecule's conformational flexibility. nih.gov

Table 2: Crystallographic Data for the Polymorphs of N-[(1S)-1-phenylethyl]benzamide Data sourced from Flores-Manuel et al. (2020) iucr.org

Conformational polymorphism arises when a flexible molecule adopts different conformations in different crystal lattices. nih.govsfasu.edu For N-[(1S)-1-phenylethyl]benzamide, the key conformational difference between polymorphs is the rotation of the two phenyl rings relative to each other. iucr.org The dihedral angle between the phenyl rings is significantly different in Form I (23.1°) compared to Form II (56.2°), with Form III adopting an intermediate conformation. iucr.org

This conformational change has a profound impact on the crystal packing. researchgate.net Although all three forms are built from infinite chains of molecules linked by N-H···O hydrogen bonds, the arrangement of these chains differs. iucr.orgiucr.org In Form I, the packing is less efficient, resulting in a lower density, whereas the conformation in Form II allows for a more compact arrangement. iucr.org The interplay between the intramolecular energy of the conformer and the intermolecular energy of the crystal lattice is a delicate balance, where a less stable, strained conformer can be stabilized by more favorable crystal packing. nih.gov

The propensity of the benzamide functional group to form robust hydrogen bonds makes it an excellent candidate for co-crystallization, a technique used to create new solid forms with tailored properties. researchgate.net The primary supramolecular interaction in benzamide crystals is the N-H···O hydrogen bond, which typically forms a C(4) chain motif where molecules are linked head-to-tail. iucr.orgiucr.org

High-Resolution Mass Spectrometry and Chromatographic Techniques for Structural Elucidation of Derivatives

High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is essential for the confirmation and structural analysis of this compound and its derivatives. scispace.com These methods provide highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. rsc.org

GC-MS analysis of the parent compound N-phenethylbenzamide shows a characteristic fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) is observed, and key fragments correspond to the loss of the phenylethyl group or the formation of the benzoyl cation and the tropylium (B1234903) ion, which are diagnostic for this class of compounds. nih.gov LC coupled with tandem MS (MS/MS) is particularly powerful, as it allows for the separation of isomers and provides detailed structural information through collision-induced dissociation (CID), which is invaluable for identifying metabolites or derivatives in complex mixtures. scispace.com

Table 3: Key GC-MS Fragmentation Data for N-phenethylbenzamide Data sourced from PubChem CID 95083 nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" that is unique to the compound's structure and bonding environment. esisresearch.org These techniques are highly sensitive to the functional groups present and the nature of intermolecular interactions.

In the FT-IR spectrum of related benzamides, key absorption bands are readily identified. esisresearch.org The N-H stretching vibration typically appears as a sharp band, and its position is highly sensitive to hydrogen bonding; a shift to lower wavenumbers (a red shift) compared to theoretical calculations indicates the presence of strong intermolecular N-H···O hydrogen bonds. esisresearch.org The C=O stretching vibration (Amide I band) is also a prominent feature. The simultaneous activation of this mode in both IR and Raman spectra suggests charge transfer interactions through the π-conjugated system. esisresearch.org The spectra are also rich with bands corresponding to the vibrations of the aromatic rings and the aliphatic chain.

Table 4: Selected Vibrational Frequencies for a Related Benzamide Derivative Based on data for 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide esisresearch.org

Fluorescence Spectroscopy for Probing Excited State Intramolecular Proton Transfer (ESIPT) and Solvent Effects in Hydroxy-Substituted this compound

While the parent this compound is not strongly fluorescent, its hydroxy-substituted derivatives exhibit remarkable photophysical properties governed by a process known as Excited State Intramolecular Proton Transfer (ESIPT). nih.goviaea.org The compound 2-hydroxy-N-(2-phenylethyl)benzamide (also referred to as SAL-3) has been the subject of detailed spectroscopic investigation. plos.orgnih.govnih.gov

ESIPT is a four-step photoprocess where, upon photoexcitation, a proton is transferred from the hydroxyl group to the nearby carbonyl oxygen, forming an excited-state keto-tautomer. nih.gov This tautomer then relaxes to the ground state by emitting a photon, resulting in a fluorescence spectrum with an unusually large Stokes shift (a large separation between the absorption and emission maxima). nih.gov

Studies on 2-hydroxy-N-(2-phenylethyl)benzamide have revealed a fascinating dual fluorescence phenomenon that is highly dependent on the environment. nih.goviaea.org In non-polar solvents, only a single emission band is observed. However, in polar protic solvents like alcohols or in aqueous solutions at low pH, two distinct emission bands appear. nih.goviaea.orgnih.gov One band, at a shorter wavelength (~331 nm), is attributed to the original (enol) form, while the second, significantly red-shifted band (~429 nm) is attributed to the emission from the ESIPT-generated keto-tautomer. nih.gov This dual emission is linked to a specific molecular conformation that facilitates the proton transfer, as well as a balance between different ionic forms of the molecule in the excited state. nih.govnih.gov The solvent's polarity and its ability to form hydrogen bonds play a critical role in modulating the energy barrier for the ESIPT process and stabilizing the resulting tautomer, thus controlling the observed fluorescence. iaea.org

Table 5: Fluorescence Emission Maxima for 2-hydroxy-N-(2-phenylethyl)benzamide in Different Environments Data sourced from Niemczynowicz et al. (2020) nih.gov

Table of Mentioned Compounds

Computational and Theoretical Investigations of 2 2 Phenylethyl Benzamide Molecular Systems

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating electronic structure, reactivity, and predicting spectroscopic behavior.

A significant body of research exists for derivatives of 2-(2-phenylethyl)benzamide, particularly 2-Hydroxy-N-(2-phenylethyl)benzamide, often referred to as SAL-3. plos.org For this analog, quantum-mechanical calculations, specifically (TD)DFT, have been employed to investigate its unique fluorescence properties. researchgate.netnih.gov Experimental studies revealed that in certain solvents and at specific pH levels, this molecule exhibits a dual fluorescence phenomenon. plos.org TD-DFT calculations were crucial in confirming the mechanism behind this observation. nih.govresearchgate.net The calculations established a link between the observed fluorescence and an Excited State Intramolecular Proton Transfer (ESIPT) process. plos.orgnih.gov This process is facilitated by the presence of both ionic and non-ionic forms of the compound, a detail that was previously unobserved in the literature for this class of molecules. plos.orgnih.gov

DFT methods are also used to optimize molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. tandfonline.com For other related benzamide (B126) structures, DFT calculations have been used to determine thermodynamic characteristics and analyze non-covalent interactions within the molecule. nih.gov These theoretical approaches provide a foundational understanding of the molecule's stability, electronic transitions, and how its structure dictates its spectroscopic signature.

Computational Method Application in the Study of this compound Analogs Key Insights
Density Functional Theory (DFT) Optimization of ground state molecular geometry; Calculation of vibrational frequencies and thermodynamic properties. nih.govresearchgate.netbohrium.comProvides the most stable three-dimensional structure of the molecule. Validates experimental spectroscopic data and determines molecular stability.
Time-Dependent DFT (TD-DFT) Calculation of excited state properties; Prediction of electronic absorption and emission spectra. plos.orgresearchgate.netnih.govresearchgate.netExplains observed fluorescence phenomena, such as ESIPT. Confirms the relationship between electronic transitions and spectroscopic signatures.
Ab Initio Methods High-accuracy calculations of electronic structure and energy, often used as a benchmark.While specific studies on this compound using ab initio methods are not detailed, they represent a class of first-principles calculations that can provide highly accurate data.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms and the associated energy differences.

For derivatives of this compound, conformational effects have been identified as a key factor influencing their chemical behavior. plos.orgnih.gov In the case of 2-Hydroxy-N-(2-phenylethyl)benzamide, the possibility of dual fluorescence was found to be related to conformational effects. nih.gov Specifically, the spatial positioning of the hydroxyl (-OH) group relative to the carbonyl system can facilitate proton transfer, a crucial step in the ESIPT process. plos.org

Computational techniques like X-ray analysis combined with DFT-based conformational analysis have been used to determine the precise arrangement of functional groups. researchgate.net These studies revealed that the N-H and C=O groups involved in the proton transfer mechanism are in a cis position, which is essential for the process to occur. researchgate.net Molecular dynamics simulations can further explore the conformational landscape by simulating the movement of the molecule over time, providing insights into its flexibility and the stability of different conformers in various environments.

Analysis Technique Purpose Findings for this compound Scaffolds
Conformational Analysis To identify stable spatial arrangements (conformers) of the molecule and the energy barriers between them.The relative positioning of key functional groups (e.g., -OH and C=O) is crucial for phenomena like ESIPT. plos.orgnih.gov
Molecular Mechanics (MM) A faster computational method to calculate the energy of different conformers and explore the potential energy surface.Used for initial screening of possible conformations before more intensive quantum mechanical calculations.
Molecular Dynamics (MD) Simulates the physical motions of atoms and molecules over time.Reveals the dynamic behavior of the molecule, its flexibility, and how it interacts with solvent molecules. tandfonline.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are computational tools used to predict the reactivity of a molecule.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive sites. malayajournal.orgacadpubl.eu The map uses a color scale to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.orgacadpubl.eu Green and yellow areas represent neutral or weakly polarized regions. acadpubl.eu For a molecule like this compound, the MEP surface would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions and hydrogen bonding. malayajournal.orgajchem-a.com

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.euajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. dergipark.org.tr These analyses help in predicting how the molecule will interact with other chemical species.

Theoretical Analysis Description Significance for this compound
Molecular Electrostatic Potential (MEP) A visual representation of the electrostatic potential on the molecule's surface. ajchem-a.comPredicts sites for electrophilic and nucleophilic reactions and hydrogen bonding. The carbonyl oxygen is a likely site for electrophilic attack. malayajournal.org
Frontier Molecular Orbitals (FMO) Analysis of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. acadpubl.euThe HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals shows where electron donation and acceptance are most likely to occur. malayajournal.org

Molecular Docking Studies for Ligand-Target Interaction Prediction in In Vitro Systems

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is invaluable in drug design for predicting the binding affinity and mechanism of a potential drug molecule with its biological target.

While specific docking studies for the parent this compound are not prominent, numerous studies have been conducted on its derivatives, demonstrating the utility of this scaffold in interacting with biological targets. For instance, a series of new azomethine-triazole hybrids derived from a benzamide structure were synthesized and evaluated as urease inhibitors. nih.gov Molecular docking studies were performed to understand their interaction with the urease enzyme, and the results supported the experimental findings, suggesting these compounds could serve as leads for designing more effective inhibitors. nih.gov

In another study, thiourea (B124793) derivatives incorporating a benzamide moiety, such as 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide, were investigated for their antituberculosis activity. tandfonline.com Molecular docking was used to probe the interaction mechanism of these compounds with a specific tuberculosis protein (2X23), revealing that interactions occurred primarily through sulfur and chlorine atoms. tandfonline.com These studies highlight how the this compound framework can be modified to target specific enzymes and proteins, with docking simulations providing a rational basis for these designs. ontosight.airesearchgate.net

Derivative Class Biological Target Key Findings from Docking Studies
Azomethine-triazole hybrids Jack bean urease nih.govDocking studies indicated strong interaction patterns with the urease enzyme, correlating with potent non-competitive and mixed-type inhibition observed experimentally. nih.gov
Thiourea derivatives Mycobacterium tuberculosis protein (2X23) tandfonline.comThe simulations revealed the mechanism of interaction, showing that specific atoms (S and Cl) were crucial for binding to the protein target. tandfonline.com
Thiazolidinone derivatives DNA gyrase ontosight.aiFor similar structures, molecular docking revealed notable scores and binding interactions, supporting observed antimicrobial activity. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds, thereby streamlining the drug design process. igi-global.com

QSAR studies are frequently performed on classes of compounds that include the benzamide core. For example, a QSAR study was conducted on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl) methyl)-N-(substituted) phenyl benzamide derivatives as H+/K+-ATPase inhibitors for antiulcer activity. igi-global.com In this study, molecular descriptors such as the distribution coefficient (LogD) and various shape descriptors (Shadow_XZ, Shadow_Z) were used to build a predictive model. The resulting model showed a strong correlation between these descriptors and the inhibitory activity (pIC50), indicating that an increase in LogD and specific shape parameters, coupled with a reduction in others, leads to higher potency. igi-global.com

Although a specific QSAR model for this compound itself is not detailed in the available literature, the principles are directly applicable. By synthesizing a library of analogs with varied substituents on the phenyl rings or modifications to the ethyl linker, and measuring their biological activity against a specific target, a QSAR model could be developed. Such a model would provide a rational framework for designing novel this compound derivatives with enhanced or targeted therapeutic properties.

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment, Atomic ChargesInfluences electrostatic interactions with the target protein.
Hydrophobic LogP, LogD igi-global.comRelates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target.
Steric/Topological Molecular Weight, Shadow Indices igi-global.comDescribes the size and shape of the molecule, which determines how well it fits into the binding site of a target.
Thermodynamic Enthalpy of Formation, Solvation EnergyRelates to the stability of the compound and its interactions with the solvent and receptor.

Mechanistic Biological Interactions and Molecular Target Identification of 2 2 Phenylethyl Benzamide in Vitro and in Silico Studies

In Vitro Enzyme Inhibition and Activation Studies

The potential for 2-(2-phenylethyl)benzamide and its analogs to modulate the activity of various key enzymes has been a subject of scientific inquiry. The following subsections detail the findings from in vitro studies targeting specific enzymes.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention, particularly in cancer and autoimmune diseases. rsc.orgnih.gov A thorough review of published scientific literature did not yield specific studies evaluating the direct inhibitory activity of this compound on DHODH.

α-Glucosidase and Cholinesterase Inhibition

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, while cholinesterase inhibition is relevant for neurological conditions. dovepress.comtubitak.gov.tr While direct in vitro studies on this compound were not found, a related compound, 2-hydroxy-N-(2-phenylethyl)benzamide , has been investigated for its interaction with α-glucosidase using in silico molecular docking models. researchgate.net

This computational study explored the binding interaction between the hydroxylated derivative and the α-glucosidase enzyme, suggesting a potential for inhibitory activity. researchgate.net However, specific quantitative data, such as IC50 values from in vitro assays for this derivative, were not detailed. Furthermore, no specific in vitro or in silico studies were identified that assessed the cholinesterase inhibitory potential of this compound or its close analogs.

Interactive Table: In Silico Interaction with α-Glucosidase

Compound Target Enzyme Study Type Finding

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a well-established target in the treatment of type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. nih.govrjsocmed.com Despite the therapeutic interest in DPP-4 inhibitors, a comprehensive search of scientific databases did not reveal any in vitro or in silico studies specifically investigating the inhibitory effect of this compound on the DPP-4 enzyme.

Urease Inhibition

Urease inhibitors are investigated for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govmdpi.com An extensive review of the literature found no specific reports on the in vitro evaluation of this compound as a urease inhibitor.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are targets in conditions like cancer and arthritis. nih.govnih.gov Currently, there are no available scientific studies that have specifically assessed the in vitro inhibitory activity of this compound against any matrix metalloproteinases.

Receptor Binding Assays and Ligand-Target Engagement in Cell-Free Systems

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor, providing insights into its potential mechanism of action. nih.govnih.gov These cell-free systems allow for the direct measurement of ligand-target engagement without the complexities of a cellular environment. A detailed search of the scientific literature did not identify any studies that have utilized receptor binding assays to evaluate the interaction of this compound with specific molecular targets.

Modulatory Effects on Cellular Processes and Biochemical Pathways (e.g., mitochondrial electron transport chain inhibition)

The benzamide (B126) scaffold is a versatile pharmacophore present in a wide range of biologically active compounds, capable of influencing numerous cellular processes and biochemical pathways walshmedicalmedia.com. While the specific effects of this compound on the mitochondrial electron transport chain (ETC) are not extensively detailed in current research, the broader class of benzamide derivatives has been shown to modulate critical cellular pathways.

One notable example is the impact on metabolic pathways. A novel phenylethyl benzamide derivative, known as YH-GKA, has been identified as a potent activator of glucokinase (GK) nih.gov. Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes to regulate insulin (B600854) secretion and glucose uptake. The activation of this enzyme by a phenylethyl benzamide structure highlights the potential of this chemical class to directly influence central metabolic processes like glycolysis nih.gov.

Furthermore, derivatives such as 2-aminobenzamides have been developed as histone deacetylase (HDAC) inhibitors nih.gov. HDACs are crucial enzymes that regulate gene expression by altering chromatin structure. Inhibition of HDACs by these benzamides leads to changes in transcriptional regulation and messenger RNA (mRNA) translation, demonstrating an effect at the core of cellular genetic machinery nih.gov. By extension, these findings suggest that the this compound scaffold could be chemically modified to target a variety of enzymes and pathways, leading to significant modulation of cellular functions ranging from metabolic regulation to gene expression.

Identification of Molecular Targets through Affinity-Based Probes and Proteomic Approaches

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Affinity-based probes and proteomics are powerful, unbiased techniques for this purpose, and have been successfully applied to compounds containing the benzamide scaffold creative-proteomics.com. These methods typically involve chemically modifying the compound of interest to create a probe that can be used to isolate its binding partners from a complex biological sample, such as a cell lysate researcher.lifeacs.org.

A common strategy is the use of photoaffinity labeling, where a photoreactive group (like a benzophenone (B1666685) or diazide) and a reporter tag (like biotin) are attached to the parent molecule nih.govnih.gov. This creates a probe that, upon exposure to UV light, covalently binds to its target proteins. The biotin (B1667282) tag then allows for the enrichment of these cross-linked proteins, which can be subsequently identified by mass spectrometry-based proteomics nih.gov.

This approach has been effectively demonstrated for various benzamide derivatives:

Bengamides : A proteomics-based approach was used to identify methionine aminopeptidases (MetAPs) as the molecular target for bengamides, a class of natural products. Treatment of cells with a bengamide analogue led to changes in the mobility of specific proteins on 2D gels, which, upon analysis, pointed to the inhibition of MetAPs korea.ac.krnih.gov.

HDAC Inhibitors : An activity-based profiling probe derived from a 2-aminobenzamide (B116534) HDAC inhibitor was synthesized to identify its targets in patient-derived neural stem cells. This unbiased proteomic approach successfully identified known HDACs and also discovered novel targets and interacting proteins, such as the transcription elongation factor TCEB2 nih.gov. Similarly, novel photoreactive benzamide probes have been designed and shown to efficiently crosslink to HDAC2, enabling further mapping of the binding site nih.gov.

These studies exemplify a robust methodology for deconvoluting the molecular targets of complex benzamide-containing molecules. By applying similar affinity-based and proteomic strategies to this compound, its direct protein interactors within the cell could be identified, providing a clear path to understanding its biological function.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The subcellular mechanism of action of this compound is determined by the function and location of its molecular targets. Based on studies of related benzamide analogues, the potential mechanisms are diverse and span multiple cellular compartments.

If the compound were to target HDACs, as seen with 2-aminobenzamide derivatives, its mechanism would be centered within the nucleus nih.govnih.gov. By inhibiting HDACs, the compound would prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This epigenetic modification would, in turn, alter gene transcription, affecting the expression of a wide array of proteins involved in cellular regulation nih.gov.

Alternatively, if the compound acts as a glucokinase (GK) activator, like the phenylethyl benzamide YH-GKA, its primary site of action would be the cytoplasm of pancreatic β-cells and liver cells nih.gov. Here, it would enhance the rate of glucose phosphorylation, the first step of glycolysis. This would increase the intracellular ATP/ADP ratio, triggering insulin secretion in β-cells and promoting glycogen (B147801) synthesis and glucose uptake in the liver, thereby impacting the cell's metabolic state nih.gov.

The identification of methionine aminopeptidases (MetAPs) as the target for bengamides reveals another potential subcellular mechanism korea.ac.krnih.gov. MetAPs are cytosolic enzymes that cleave the N-terminal methionine from newly synthesized proteins. Inhibition of this process would affect the maturation and function of a subset of cellular proteins, thereby disrupting various cellular processes korea.ac.krnih.gov.

Therefore, the subcellular mechanism of this compound is intrinsically linked to its molecular target, with potential actions ranging from epigenetic regulation in the nucleus to metabolic control and protein processing in the cytoplasm.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications of this compound with In Vitro Biological Activities

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the benzamide class, extensive research has demonstrated how structural modifications influence biological activity against various targets.

Studies on N-phenylbenzamide analogs as antischistosomal agents revealed that electronic properties are critical for potency. The introduction of electron-withdrawing groups, such as nitro (NO2) or cyano (CN) moieties, on either the benzamide or the aniline (B41778) ring generally enhances activity nih.govresearchgate.net. The position of these substituents is also crucial; for instance, a meta-nitro group on the anilide portion was found to be important for potency nih.gov.

In the context of anti-mycobacterial agents, SAR studies on N-alkyl nitrobenzamides highlighted lipophilicity as a key factor mdpi.com. Increasing the length of the N-alkyl chain generally improved activity, likely by enhancing permeation through the lipid-rich mycobacterial cell wall. However, excessive lipophilicity can reduce aqueous solubility, indicating that an optimal balance is required mdpi.com.

For compounds targeting enzymes like cholinesterases in the context of Alzheimer's disease, SAR studies of derivatives with phenethyl groups have also been informative. The presence and position of substituents on the phenethyl ring, such as dimethoxy groups, were found to be important for creating potent dual inhibitors of both cholinesterase and amyloid-β aggregation nih.gov.

The following table summarizes key SAR findings from related benzamide derivatives.

Compound ClassStructural ModificationImpact on In Vitro ActivityTarget/Activity
N-phenylbenzamidesAddition of electron-withdrawing groups (e.g., -NO2, -CN)Increased potencyAntischistosomal
N-phenylbenzamidesPosition of substituent (meta vs. para)Significantly altered potencyAntischistosomal
N-alkyl nitrobenzamidesIncreased N-alkyl chain lengthIncreased potency (up to a point)Anti-mycobacterial
Tetrahydroacridin-9-aminesAddition of 3,4-dimethoxy groups on phenethyl substituentPotent dual inhibitionCholinesterase / Aβ-aggregation
N-substituted phenyldihydropyrazolonesIntroduction of apolar aryl or benzyl (B1604629) ringsHigher activity compared to polar substituentsAnti-Trypanosoma cruzi

These studies collectively indicate that the biological activity of the this compound scaffold can be finely tuned by modifying the substitution patterns on the aromatic rings and altering the nature of the N-substituent.

Non-Human Pathogen Activity: Anti-mycobacterial and Anti-fungal Activities

The benzamide scaffold is a known pharmacophore in the development of antimicrobial agents walshmedicalmedia.comnih.gov. Derivatives of this compound have been investigated for their activity against various non-human pathogens, including mycobacteria and fungi.

Anti-mycobacterial Activity

Several studies have confirmed the potential of N-phenethylbenzamide derivatives as anti-mycobacterial agents. A study on compounds isolated from the stems of Piper betle identified four new N-phenethylbenzamide derivatives, named piperbetamides A-D tandfonline.com. These compounds exhibited significant activity against various bacterial strains. Notably, piperbetamides A, C, and D showed strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL tandfonline.com.

The following table details the anti-mycobacterial activity of these naturally occurring N-phenethylbenzamides.

CompoundBacterial StrainMIC (µg/mL)
Piperbetamide AListeria monocytogenes32
Methicillin-resistant Staphylococcus aureus32
Vancomycin-resistant Enterococcus faecalis16
Piperbetamide CMethicillin-resistant Staphylococcus aureus16
Vancomycin-resistant Enterococcus faecalis32
Piperbetamide DMethicillin-resistant Staphylococcus aureus16
Vancomycin-resistant Enterococcus faecalis32

Other related benzamide structures, such as N-alkyl nitrobenzamides, have shown potent activity specifically against Mycobacterium tuberculosis, with some derivatives exhibiting MICs as low as 16 ng/mL mdpi.com. These findings underscore the potential of the benzamide core in developing new treatments for tuberculosis preprints.orgnih.govnih.gov.

Anti-fungal Activity

The anti-fungal activity of the N-phenethylbenzamide scaffold appears to be more variable. The piperbetamide derivatives isolated from P. betle were found to be inactive against the yeast Candida albicans tandfonline.com.

However, other closely related N-phenylbenzamides have demonstrated anti-fungal properties. A study synthesizing five different N-phenylbenzamide derivatives found that all of them inhibited the growth of Candida albicans mdpi.comnih.gov. The activity was measured by the diameter of the zone of inhibition.

The table below shows the anti-fungal activity of these N-phenylbenzamide compounds against C. albicans.

CompoundConcentration (µg/disk)Zone of Inhibition (mm)
N-phenylbenzamide1009.7
3-chloro-N-phenylbenzamide10010.3
3-bromo-N-phenylbenzamide10010.7
3-methyl-N-phenylbenzamide10010.3
3-nitro-N-phenylbenzamide10010.5

These contrasting results suggest that specific substitutions on the benzamide or N-phenyl rings are critical for conferring anti-fungal activity, and that the N-phenethyl group itself may not be optimal for this particular activity.

Diverse Applications of 2 2 Phenylethyl Benzamide in Scientific Research Non Clinical

Role as a Synthetic Intermediate and Building Block for Complex Organic Molecules

The robust structure of 2-(2-phenylethyl)benzamide makes it an invaluable intermediate in organic synthesis. chembk.comchembk.com Its amide linkage and aromatic rings serve as reactive sites and a foundational framework for constructing more intricate molecules, particularly heterocyclic compounds and pharmacologically relevant structures. researchgate.netnih.gov

Organic chemists utilize this compound as a starting material or a key precursor in multi-step syntheses. For instance, the benzamide (B126) moiety can be chemically modified to create a wide array of derivatives. nih.gov A notable application is in the synthesis of N-(2-phenylethyl)benzamide, an isomer and related compound, which serves as a crucial intermediate in the preparation of Solifenacin, a medication used to treat overactive bladder. google.com This underscores the compound's role as a key building block for complex pharmaceutical agents.

The synthesis of novel heterocyclic compounds, which are central to medicinal chemistry, often employs benzamide scaffolds. nih.govresearchgate.net Research has demonstrated the use of benzamide derivatives to construct fused heterocyclic systems, such as N-(pyrazolo[5,1-c] nih.govsigmaaldrich.comoakwoodchemical.comtriazin-7-yl)benzamides and N-(cycloalka[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamides. nih.gov These complex molecules are built upon the initial benzamide framework, showcasing its utility as a versatile building block. The amide bond itself is one of the most fundamental building blocks in nature and synthetic chemistry, forming the backbone of proteins and being a key component in numerous natural products and pharmaceuticals. mdpi.com

The table below summarizes examples of complex molecular classes that can be synthesized using a this compound scaffold or its closely related benzamide precursors.

Table 1: Complex Molecules Derived from Benzamide Scaffolds

Molecule Class Synthetic Application/Significance Reference
Fused Heterocycles Building blocks for compounds with potential biological activity. nih.gov
N-2-(phenylamino) benzamide derivatives Investigated as novel anti-glioblastoma agents. nih.gov
Solifenacin Precursors Key intermediate for the synthesis of active pharmaceutical ingredients. google.com

Development of this compound as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating complex biological processes, allowing researchers to track and modulate the activity of specific molecules like enzymes within biochemical pathways. matthewslab.orgnih.gov The this compound structure has been explored as a scaffold for such probes due to its ability to interact with biological targets.

One area of investigation involves its derivatives acting as enzyme modulators. For example, novel phenylethyl benzamide derivatives have been synthesized and identified as potent glucokinase activators. nih.gov Glucokinase plays a pivotal role in glucose metabolism, and activators of this enzyme are studied for their potential in understanding metabolic regulation. The discovery that a molecule based on the phenylethyl benzamide scaffold can activate this enzyme highlights its potential for developing probes to study the intricacies of glucose-sensing pathways. nih.gov

Furthermore, research has indicated that N-(2-phenylethyl)benzamide (NPEB) can interact with mitochondria, the cellular powerhouses. biosynth.com It has been suggested that NPEB may inhibit the mitochondrial electron transport chain, a fundamental process for cellular energy (ATP) production. biosynth.com This property positions the compound as a potential molecular probe for investigating mitochondrial function and dysfunction, which is implicated in numerous diseases. By selectively targeting and modulating mitochondrial activity, such probes can help researchers unravel the complex signaling cascades that govern cellular metabolism and apoptosis. biosynth.com

Applications in Agrochemical Research as a Scaffold for Active Compounds (e.g., crop protection)

In the continuous effort to ensure global food security, the development of effective crop protection agents is paramount. nih.gov The benzamide chemical structure is a well-established scaffold in the agrochemical industry, found in a variety of fungicides and herbicides. While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant to the design of new active compounds.

The amide functionality is present in many successful crop protection products. For instance, fungicidal picolinamides and pyrazole (B372694) carboxamides demonstrate the versatility of the amide bond in creating potent agents against fungal pathogens. nih.gov Triazole fungicides, which inhibit ergosterol (B1671047) biosynthesis in fungi, are another major class of agrochemicals. nih.gov The development of new compounds often involves modifying existing scaffolds to improve efficacy, spectrum of activity, and environmental profile. The this compound structure, containing both the critical benzamide group and lipophilic phenyl rings, represents a viable starting point for the synthesis of new candidate molecules for crop protection.

Moreover, related compounds like 2-phenylethanol (B73330) are known to be used in pest control products, indicating that the phenylethyl moiety can contribute to biocidal activity. nih.gov The combination of the proven benzamide scaffold and the phenylethyl group suggests that derivatives of this compound could be rationally designed and screened for herbicidal, insecticidal, or fungicidal properties.

Integration into Materials Science for Novel Functional Materials (e.g., fluorescent nanomaterials, supramolecular assemblies)

The field of materials science seeks to create novel materials with specific, tunable properties. The unique structure of this compound, which combines rigid and flexible components, makes it an attractive candidate for the development of functional materials such as organogels and supramolecular assemblies. nih.govresearchgate.net

Supramolecular chemistry, which involves the self-assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking, is a key area of this research. nih.govresearchgate.net Amide-derived organogelators are of particular interest because the amide group is excellent at forming strong hydrogen bonds, which drives the formation of fibrous networks that immobilize solvents, creating a gel. researchgate.net The phenylethyl and benzoyl groups in this compound provide the necessary π-conjugated systems for π-π stacking interactions. These organogels have potential applications in optoelectronics and light harvesting. nih.gov

Furthermore, the inherent fluorescence of the aromatic rings in this compound makes it a candidate for integration into fluorescent nanomaterials. sigmaaldrich.comsigmaaldrich.com Fluorescent nanoparticles are being developed for a range of applications, from bioimaging to advanced diagnostics. nih.govnih.gov These nanoparticles are often created by encapsulating fluorescent organic molecules within a polymer or silica (B1680970) matrix. sigmaaldrich.com The photophysical properties of this compound could be harnessed by incorporating it into such nanostructures, potentially leading to the creation of novel, bright, and photostable functional materials. sigmaaldrich.comnih.gov Research into multifunctional hybrid systems, such as magnetic fluorescent nanoparticles, also opens avenues for materials based on organic fluorophores like benzamide derivatives. mdpi.com

Table 2: Potential Materials Science Applications

Material Type Underlying Principle Potential Application Reference
Supramolecular Organogels Self-assembly via hydrogen bonding and π-π stacking of amide-containing molecules. Optoelectronics, Light Harvesting nih.govresearchgate.net
Fluorescent Nanomaterials Incorporation of fluorescent organic molecules into a nanoparticle matrix. Bioimaging, Diagnostics sigmaaldrich.comsigmaaldrich.comnih.gov

Utilization in Sensor Development and Diagnostic Tool Research

The development of sensitive and selective sensors for various analytes is a significant area of research. The structural and photophysical properties of this compound make it a promising platform for designing new chemical sensors and diagnostic tools. sigmaaldrich.com

A key feature is its intrinsic fluorescence, a result of its two phenyl rings. Fluorescence is a highly sensitive detection mechanism. By chemically modifying the this compound scaffold, it is possible to create probes where the fluorescence signal changes upon binding to a specific target analyte, such as a metal ion, a small molecule, or a biomolecule. nih.govmdpi.com This "turn-on" or "turn-off" fluorescent response forms the basis of a sensor.

For example, fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule, have been successfully developed using other aromatic scaffolds. mdpi.com The design principles from such work could be applied to the this compound structure. Its amide group and aromatic rings can be functionalized with specific recognition units that selectively interact with a target, while the core structure acts as the signal transducer. The development of fluorescent nanoparticles for sensing applications in diagnostics is a rapidly growing field, and molecules like this compound could serve as the core fluorescent component in these advanced diagnostic tools. sigmaaldrich.comnih.gov

Future Research Directions and Overarching Challenges for 2 2 Phenylethyl Benzamide

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency and Selectivity

The classical synthesis of 2-(2-phenylethyl)benzamide typically involves the reaction of phenethylamine (B48288) with benzoyl chloride. While effective, this method presents opportunities for improvement in terms of efficiency, selectivity, and sustainability. Future research will undoubtedly focus on developing next-generation synthetic methodologies that address these aspects.

A significant step forward has been the development of a greener synthesis process that utilizes an aqueous solution, eliminating the need for organic solvents and simplifying the workup procedure to achieve high yields. google.com This approach represents a foundational shift towards more environmentally benign processes. Building on this, future synthetic strategies are expected to explore a range of innovative techniques.

Key areas for future synthetic development include:

Catalytic Approaches: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, lower catalyst loadings, and improved yields. Homogeneous catalysis, in particular, offers the potential for high selectivity and efficiency in amide bond formation. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a powerful platform for the scalable and safe production of this compound. durham.ac.ukatomfair.com Flow reactors offer precise control over reaction parameters, leading to enhanced reproducibility and the potential for integrating synthesis and purification steps. thieme-connect.de

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the identification or engineering of enzymes capable of catalyzing the amidation reaction to produce this compound with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov Investigating microwave-assisted protocols for the synthesis of this compound could offer a more energy-efficient and rapid production method.

Synthetic MethodologyPotential AdvantagesKey Challenges
Aqueous Synthesis Environmentally friendly, simplified workup, high yields. google.comSubstrate scope limitations, potential for hydrolysis.
Catalytic Methods Milder reaction conditions, higher selectivity, lower waste. mdpi.comCatalyst cost and recovery, optimization of ligand systems.
Flow Chemistry Scalability, improved safety, precise process control. durham.ac.ukatomfair.comInitial setup cost, potential for clogging.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, operational stability.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency. nih.govnih.govScalability, potential for localized overheating.

Exploration of Uncharted Chemical Reactivity and Novel Transformations of the this compound Scaffold

Beyond its synthesis, the this compound scaffold presents a largely unexplored landscape of chemical reactivity. Future research should aim to move beyond its role as a static intermediate and investigate its potential for novel chemical transformations. A key area of interest lies in the selective functionalization of the molecule's C-H bonds.

Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of new functional groups at specific positions within a molecule. Research into the application of this technology to the this compound scaffold could unlock a vast array of new derivatives with potentially interesting properties. For instance, palladium-catalyzed meta-C-H functionalization of phenylethylamine derivatives has been demonstrated, suggesting that similar strategies could be applied to this compound. nih.govresearchgate.netnih.gov

Promising avenues for exploring the reactivity of the this compound scaffold include:

Directed C-H Functionalization: Utilizing the amide group as a directing group to achieve site-selective functionalization of the aromatic rings. researchgate.net This could enable the synthesis of a library of derivatives with diverse substitution patterns.

Catalytic Transformations: Investigating the use of transition metal catalysts to promote novel cyclization, cross-coupling, or annulation reactions involving the this compound scaffold. thieme-connect.comacs.org

Photoredox Catalysis: Harnessing the power of visible light to initiate single-electron transfer processes, which could lead to unprecedented bond formations and functionalizations of the molecule. uiowa.edubeilstein-journals.orgresearchgate.netbeilstein-journals.orgyoutube.com

Biocatalytic Functionalization: Employing enzymes to introduce specific functional groups with high precision, offering a green and highly selective route to novel derivatives.

Deeper Mechanistic Elucidation of Biological Interactions via Advanced Biophysical and Omics Techniques

Preliminary studies have suggested that this compound and its derivatives may possess interesting biological activities, including antibacterial and anticancer properties. However, a deep, mechanistic understanding of how this compound interacts with biological systems at the molecular level is currently lacking. Future research must employ a suite of advanced biophysical and "omics" techniques to elucidate these interactions.

Key technologies and approaches for mechanistic studies include:

Surface Plasmon Resonance (SPR): This label-free technique can be used to study the binding kinetics and affinity of this compound derivatives with purified protein targets in real-time. nih.govmdpi.comnih.govrsc.orgaston.ac.uk This would provide crucial data on target engagement and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between the compound and its biological target, revealing the specific binding site and any conformational changes that occur upon binding.

Mass Spectrometry-Based Proteomics: This powerful technology can be used to identify the protein targets of this compound in a cellular context. nih.govnih.govnovartis.comresearchgate.netsemanticscholar.org Techniques such as chemical proteomics can pinpoint direct binding partners and shed light on the compound's mechanism of action.

Metabolomics: By analyzing the global metabolic changes in cells or organisms upon treatment with this compound, researchers can gain insights into the downstream effects of its biological activity and identify affected pathways.

TechniqueInformation GainedResearch Focus for this compound
Surface Plasmon Resonance (SPR) Binding affinity and kinetics (kon, koff, KD). nih.govmdpi.comQuantifying the interaction with potential protein targets.
NMR Spectroscopy 3D structure of the compound-target complex, binding interface mapping.Determining the precise binding mode to a target protein.
Mass Spectrometry-Based Proteomics Identification of protein binding partners, quantification of protein expression changes. nih.govnovartis.comUnbiased identification of cellular targets and off-targets.
Metabolomics Global changes in metabolite levels, pathway analysis.Understanding the functional consequences of target engagement.

Innovative Applications in Emerging Fields of Chemical Biology and Advanced Materials

The unique structural features of this compound make it an attractive scaffold for the development of innovative tools and materials. Future research should explore its potential in the burgeoning fields of chemical biology and advanced materials science.

In chemical biology, the this compound scaffold could serve as a starting point for the design of chemical probes to study biological processes. rjeid.com Its ability to be readily functionalized (as explored in section 8.2) would allow for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), enabling the visualization and isolation of its cellular targets. Furthermore, the development of this compound-based PROTACs (Proteolysis Targeting Chimeras) could offer a novel therapeutic strategy by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. marinbio.comnih.govnih.gov

In the realm of advanced materials, the incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored properties. ncl.res.in The rigid benzamide (B126) core combined with the more flexible phenylethyl group could impart unique thermal, mechanical, and photophysical characteristics to polymers. Potential applications could include high-performance plastics, organic electronics, and functional coatings.

Addressing Scalability and Sustainability Challenges in this compound Production

For this compound to transition from a laboratory curiosity to a widely used chemical entity, significant challenges in the scalability and sustainability of its production must be addressed. While the development of greener synthetic methods is a crucial first step, a holistic approach is required to ensure that its large-scale production is both economically viable and environmentally responsible.

Key challenges and future research directions in this area include:

Process Optimization and Scale-Up: Translating efficient laboratory-scale syntheses to large-scale industrial production requires careful optimization of reaction parameters, development of robust purification protocols, and engineering of suitable reactor systems. The adoption of continuous flow chemistry is a promising avenue for achieving scalable and consistent production. thieme-connect.deflowchemistrysociety.com

Techno-Economic Analysis: A thorough techno-economic analysis of different synthetic routes will be essential to identify the most cost-effective production strategy. This analysis should consider raw material costs, energy consumption, waste disposal, and capital investment.

Life Cycle Assessment: To fully understand the environmental impact of this compound production, a comprehensive life cycle assessment should be conducted. This will identify environmental hotspots in the production process and guide the development of more sustainable alternatives.

Alternative Feedstocks: Research into the use of renewable feedstocks for the synthesis of the phenethylamine and benzoic acid precursors could significantly improve the sustainability profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-phenylethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with Friedel-Crafts alkylation to introduce substituents (e.g., methyl groups) using methyl chloride and AlCl₃ as a catalyst .
  • Step 2 : Perform amidation by reacting the intermediate with 2-phenylethylamine using coupling agents like EDCI to form the benzamide bond .
  • Optimization : Monitor reaction progress via HPLC for purity (≥95%) and adjust parameters (temperature, solvent polarity) to improve yields. For example, inert atmospheres (N₂/Ar) prevent oxidation during reduction steps .

Q. How can spectroscopic techniques be employed to confirm the structure and purity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ 8.1–8.3 ppm). Compare with reference spectra from NIST databases .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (225.29 g/mol) using HRMS (e.g., m/z 226.30 [M+H]⁺) .

Advanced Research Questions

Q. What structural modifications of this compound enhance its biological activity, and how are structure-activity relationships (SAR) studied?

  • SAR Strategies :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to improve binding affinity to targets like histone deacetylases (HDACs) .
  • Bioisosteric Replacement : Replace the phenylethyl group with heterocycles (e.g., thiazole, imidazole) to modulate solubility and selectivity .
  • Data Table :
DerivativeModificationActivity (IC₅₀)Target
2-(4-Oxoquinazolin-3-yl)Quinazolinone core12 µM (Anticancer)Topoisomerase II
N-(2-Bromo-4-methylphenyl)Bromine substitution8 µM (Antimicrobial)Bacterial enzymes

Q. How can contradictions in pharmacological data across studies be resolved, particularly regarding mechanisms of action?

  • Resolution Framework :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Target Validation : Use molecular docking to compare binding modes (e.g., HDAC8 vs. Topoisomerase II) and identify off-target effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends or outliers caused by impurities (>5% by HPLC) .

Q. What strategies are effective in designing derivatives of this compound for selective enzyme inhibition?

  • Design Principles :

  • Pharmacophore Mapping : Prioritize the benzamide core and phenylethyl group for HDAC inhibition, as shown in docking studies .
  • Enzyme-Specific Modifications : Add sulfonamide groups (-SO₂NH₂) to enhance interactions with polar residues in bacterial dihydrofolate reductase .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorescence-based assays to rank derivatives by selectivity .

Methodological Best Practices

  • Synthetic Challenges : Avoid side reactions (e.g., over-alkylation) by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem to facilitate cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.